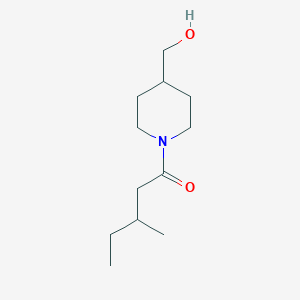

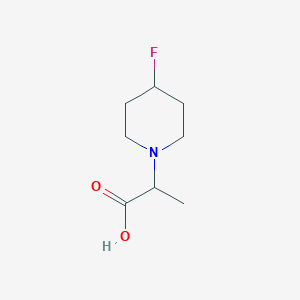

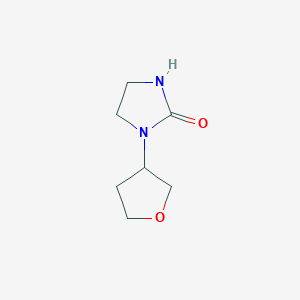

1-(Tetrahydrofuran-3-yl)imidazolidin-2-one

概要

説明

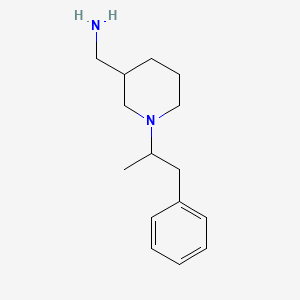

1-(Tetrahydrofuran-3-yl)imidazolidin-2-one is a chemical compound that can be used for pharmaceutical testing . It is a type of imidazolidin-2-one, a class of compounds that are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substituted imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures .

Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a subject of continuous research, with efforts directed towards developing sustainable and efficient protocols . The most common approaches to imidazolidin-2-one derivatives include: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, imidazolidin-2-ones are known to be involved in various chemical reactions. For instance, the formation of imidazolidin-2-ones from 1,2-diamines and CO2 has been achieved using tetramethylphenylguanidine as the basic promoter in the presence of diphenylphosphoryl azide as the dehydrative activator .科学的研究の応用

Microwave Synthesis and Antibacterial Activities

Research by Abood et al. (2018) focused on the microwave synthesis of new imidazolidines derived from 2-aminobenzothiazole, highlighting the broad biological activities of imidazolidines, including antibacterial, antifungal, and anticancer activities among others. This study emphasizes the diverse pharmacological potential of imidazolidines, which could include derivatives of 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one (Abood, Qabel, Ali, & Rasheed, 2018).

Stereoselectivity in Synthesis

Ferraz et al. (2007) investigated the stereoselective synthesis of imidazolidin-4-ones, which are used as skeletal modifications in bioactive oligopeptides. This research demonstrates the importance of stereochemistry in the synthesis of biologically active compounds, potentially including this compound derivatives (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).

Catalytic Applications

Zhu et al. (2013) developed a method for the synthesis of pyrrolidine, tetrahydrofuran, and imidazolidin-2-one via N-heterocyclic carbene–gold(I)-catalyzed reactions, showcasing the versatility of imidazolidin-2-ones in synthetic chemistry and their potential applications in catalysis (Zhu, Ye, Wu, & Jiang, 2013).

Antibacterial and Antifungal Activities

The study on new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives by Ammar et al. (2016) highlights their significant antibacterial and antifungal activities. This research underscores the potential of this compound derivatives in developing new antimicrobial agents (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).

Synthesis and Chemical Modification

Salerno et al. (2009) described the microwave-assisted synthesis of 1-acyl-3-arylimidazolidines, demonstrating the chemical versatility of imidazolidines, including this compound, for generating pharmacologically interesting compounds (Salerno, Perillo, Corona, & Caterina, 2009).

Safety and Hazards

将来の方向性

The future directions in the research and application of imidazolidin-2-ones, including 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one, could involve the development of more sustainable and efficient synthesis protocols, exploration of new chemical reactions, and investigation of their potential applications in pharmaceuticals and other fields .

作用機序

Target of Action

We can infer that it interacts with specific biological molecules or enzymes, given its role as a synthetic intermediate and its presence in various biologically active compounds .

Biochemical Pathways

Its cyclic urea structure suggests potential involvement in nitrogen metabolism or protein-related pathways .

Action Environment

Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability, efficacy, and reactivity. For instance, supercritical CO₂ has been used in its synthesis . .

特性

IUPAC Name |

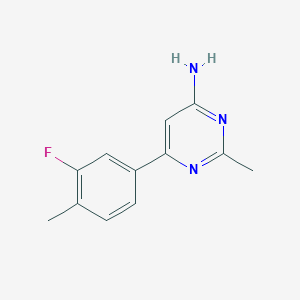

1-(oxolan-3-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7-8-2-3-9(7)6-1-4-11-5-6/h6H,1-5H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSZGPDLMWXNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1475394.png)

![2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1475398.png)